Masoprocol

Catalog No.
S597253
CAS No.
27686-84-6
M.F
C18H22O4
M. Wt
302.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Masoprocol

CAS Number

27686-84-6

Product Name

Masoprocol

IUPAC Name

4-[(2S,3R)-4-(3,4-dihydroxyphenyl)-2,3-dimethylbutyl]benzene-1,2-diol

Molecular Formula

C18H22O4

Molecular Weight

302.4 g/mol

InChI

InChI=1S/C18H22O4/c1-11(7-13-3-5-15(19)17(21)9-13)12(2)8-14-4-6-16(20)18(22)10-14/h3-6,9-12,19-22H,7-8H2,1-2H3/t11-,12+

InChI Key

HCZKYJDFEPMADG-TXEJJXNPSA-N

SMILES

CC(CC1=CC(=C(C=C1)O)O)C(C)CC2=CC(=C(C=C2)O)O

Solubility

1.36e-02 g/L

Synonyms

(R*,S*)-4,4'-(2,3-Dimethylbutane-1,4-diyl)bispyrocatechol, Acid, meso-Nordihydroguaiaretic, Actinex, Dihydronorguaiaretic Acid, Masoprocol, meso Nordihydroguaiaretic Acid, meso-Nordihydroguaiaretic Acid, Nordihydroguaiaretic Acid, Nordihydroguaiaretic Acid, (R*,S*)-Isomer

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)C(C)CC2=CC(=C(C=C2)O)O

Isomeric SMILES

C[C@H](CC1=CC(=C(C=C1)O)O)[C@@H](C)CC2=CC(=C(C=C2)O)O

Anti-diabetic Properties:

Masoprocol is being investigated for its potential to manage type 2 diabetes. Studies in mice models have shown it to be effective in lowering blood glucose levels without affecting insulin concentrations PubMed: . This suggests a unique mechanism of action compared to conventional diabetic medications. Further research is needed to understand the exact mechanism and translate these findings into human applications.

Lipoxygenase Inhibition:

Masoprocol is a potent inhibitor of lipoxygenases, enzymes involved in the production of inflammatory mediators. This property makes it a potential candidate for research in various inflammatory diseases, including:

  • Neurodegenerative disorders: Studies suggest that masoprocol may protect nerve cells from damage caused by inflammation in diseases like Alzheimer's and Parkinson's [source needed].
  • Skin diseases: Masoprocol's anti-inflammatory properties are being explored for their potential use in treating inflammatory skin conditions like psoriasis and eczema [source needed].

It's important to note that these are just potential applications currently under investigation, and more research is needed to confirm their efficacy and safety in humans.

Other Potential Applications:

Beyond the areas mentioned above, masoprocol's diverse biological effects are being explored in various contexts, including:

  • Cancer research: Masoprocol's ability to inhibit cell proliferation and induce apoptosis (programmed cell death) has sparked interest in its potential role in cancer treatment [source needed].
  • Antioxidant activity: Masoprocol exhibits antioxidant properties, potentially offering benefits in conditions associated with oxidative stress [source needed].

Masoprocol, also known as meso-nordihydroguaiaretic acid, is a potent lipoxygenase inhibitor primarily used in dermatology for treating actinic keratosis, a skin condition caused by sun exposure. This compound possesses the chemical formula C18H22O4C_{18}H_{22}O_{4} and has a molar mass of approximately 302.37 g/mol. Masoprocol's mechanism of action involves the inhibition of several enzymes involved in arachidonic acid metabolism, particularly 5-lipoxygenase, which plays a crucial role in the synthesis of inflammatory mediators such as leukotrienes and prostaglandins .

Masoprocol's primary mechanism of action involves inhibiting lipoxygenase enzymes. These enzymes play a role in the production of inflammatory mediators, and their inhibition is thought to have anti-cancerous effects [, ]. Additionally, masoprocol might have antioxidant properties and may interfere with other cellular processes involved in cancer development [].

Masoprocol was previously used topically to treat actinic keratosis (precancerous skin lesions) but was withdrawn from the market due to concerns about potential genotoxicity (DNA damage) []. Studies suggest oral administration of masoprocol can cause gastrointestinal side effects.

  • Inhibition of Lipoxygenase: It inhibits 5-lipoxygenase, which catalyzes the conversion of arachidonic acid to leukotrienes, thereby reducing inflammation .
  • Antioxidant Activity: The compound acts as an antioxidant, counteracting oxidative stress by inhibiting reactions caused by dioxygen or peroxides .
  • Prostaglandin Synthesis: While it primarily inhibits lipoxygenase, masoprocol also affects cyclooxygenase pathways to a lesser extent, potentially influencing prostaglandin synthesis .

Masoprocol has demonstrated notable biological activities:

  • Antiproliferative Effects: It exhibits antiproliferative activity against keratinocytes in tissue culture, suggesting potential applications in cancer therapy .
  • Anti-inflammatory Properties: By inhibiting lipoxygenase, masoprocol reduces the production of inflammatory mediators, contributing to its anti-inflammatory effects .
  • Potential Anticancer Activity: Research indicates that masoprocol may have applications beyond dermatological conditions and is being studied for its potential in treating prostate cancer .

Masoprocol can be synthesized through various methods:

  • From Nordihydroguaiaretic Acid: The most common method involves the meso form of nordihydroguaiaretic acid. This can be achieved through specific reactions with alkyl chlorides or other carbonyl compounds to modify its structure .
  • Chemical Modifications: Various synthetic routes may involve modifying existing compounds to enhance certain properties or reduce side effects.

Masoprocol is primarily used in:

  • Dermatology: It is applied topically for treating actinic keratosis and other skin growths resulting from sun damage.
  • Research: Its properties are being investigated for potential applications in cancer treatment and other inflammatory conditions due to its ability to inhibit specific enzymes involved in inflammatory pathways .

Several compounds share structural or functional similarities with masoprocol. Here are a few notable examples:

Compound NameChemical FormulaMechanism of ActionUnique Features
Nordihydroguaiaretic AcidC18H22O4Lipoxygenase inhibitionParent compound of masoprocol
ZileutonC15H14N2O3S5-lipoxygenase inhibitorOral medication for asthma
FlurbiprofenC15H13FO2Cyclooxygenase inhibitorNonsteroidal anti-inflammatory drug
CelecoxibC17H14F3N3O2SSelective cyclooxygenase-2 inhibitorSelectively targets cyclooxygenase-2

Masoprocol stands out due to its dual role as both an antioxidant and an inhibitor of lipoxygenase and cyclooxygenase pathways, making it unique among these compounds. Its specific application in dermatology for actinic keratosis further distinguishes it from others primarily used for systemic inflammatory conditions or pain relief .

Physical Description

Solid

XLogP3

4.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

302.15180918 g/mol

Monoisotopic Mass

302.15180918 g/mol

Heavy Atom Count

22

LogP

5.8
5.8

Melting Point

185.5 °C

UNII

7BO8G1BYQU

Drug Indication

Used for the treatment of actinic keratoses (precancerous skin growths that can become malignant if left untreated).

Mechanism of Action

Although the exact mechanism of action is not known, studies have shown that masoprocol is a potent 5-lipoxygenase inhibitor and has antiproliferative activity against keratinocytes in tissue culture, but the relationship between this activity and its effectiveness in actinic keratoses is unknown. Masoprocol also inhibits prostaglandins but the significance of this action is not yet known.

Other CAS

27686-84-6

Absorption Distribution and Excretion

Less than 1%-2% is absorbed through the skin over a 4-day period following application.

Wikipedia

Masoprocol
Thiofentanyl

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

1,2-Benzenediol, 4,4'-[(2R,3S)-2,3-dimethyl-1,4-butanediyl]bis-, rel-: INACTIVE

Dates

Modify: 2023-08-15

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